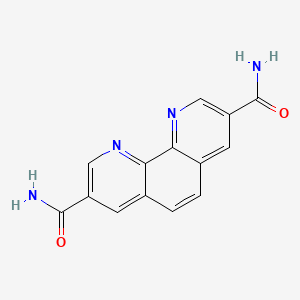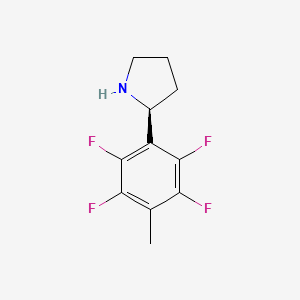![molecular formula C9H9FO3 B12959405 (S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12959405.png)
(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound with a unique structure that includes a fluorine atom and a dioxin ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluorine atom into the dioxin ring. The process may include steps such as halogenation, cyclization, and reduction to achieve the desired structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, would be essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
(S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving fluorinated compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain proteins or enzymes, leading to altered biological activity. The dioxin ring structure may also play a role in its mechanism of action by providing a stable framework for interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- (S)-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- (S)-(7-iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Uniqueness
The presence of the fluorine atom in (S)-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol distinguishes it from its halogenated counterparts. Fluorine’s unique properties, such as its high electronegativity and small atomic radius, can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H9FO3 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
[(3S)-6-fluoro-2,3-dihydro-1,4-benzodioxin-3-yl]methanol |
InChI |
InChI=1S/C9H9FO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2/t7-/m0/s1 |
Clé InChI |
BPCKRFYVGGIWHV-ZETCQYMHSA-N |
SMILES isomérique |
C1[C@@H](OC2=C(O1)C=CC(=C2)F)CO |
SMILES canonique |
C1C(OC2=C(O1)C=CC(=C2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
![tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12959352.png)



![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)

![Ethyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12959391.png)



